molecular formula C17H17F3N2O B1400099 2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine CAS No. 1361114-74-0

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine

Cat. No.: B1400099
CAS No.: 1361114-74-0
M. Wt: 322.32 g/mol
InChI Key: KDXVJQXQVXHLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine ( 1361114-74-0) is a chemical compound offered with a purity of 97% . This molecule features a morpholine ring attached to a pyridine core, which is further substituted with a 2-(trifluoromethyl)benzyl group. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to influence their physicochemical properties and biological activity . Compounds containing morpholine and pyridine substructures are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors . For instance, related dimorpholino-triazine compounds have been advanced as potent pan-class I PI3K and mTOR inhibitors for oncology research, highlighting the therapeutic relevance of this structural class in targeting key signaling pathways . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request a quotation for this product by contacting the supplier directly.

Properties

IUPAC Name

2-[6-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O/c18-17(19,20)14-6-2-1-4-12(14)10-13-5-3-7-15(22-13)16-11-21-8-9-23-16/h1-7,16,21H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVJQXQVXHLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC(=N2)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridin-2-yl Morpholine Core

The morpholine substituent is commonly introduced at the 2-position of the pyridine ring via nucleophilic aromatic substitution or transition metal-catalyzed amination.

  • Method: Reaction of 2-chloropyridine derivatives with morpholine under basic conditions or palladium-catalyzed Buchwald-Hartwig amination.
  • Conditions: Use of palladium catalysts (e.g., Pd2(dba)3), ligands such as XantPhos, and bases like t-BuONa in toluene at elevated temperatures (~90–110 °C) under nitrogen atmosphere.
  • Outcome: Formation of 2-(morpholin-4-yl)pyridine intermediates in good yields.

Introduction of the 2-(Trifluoromethyl)benzyl Group at the 6-Position

The 6-position substitution with a 2-(trifluoromethyl)benzyl group is achieved through cross-coupling reactions or reductive amination:

  • Cross-Coupling Approach:

    • Starting from 6-bromo-2-(morpholin-4-yl)pyridine, a Suzuki or Buchwald-Hartwig type coupling with 2-(trifluoromethyl)benzyl boronic acid or halide can be performed.
    • Catalysts: Pd-based catalysts with suitable ligands.
    • Conditions: Heating in toluene or dioxane with a base such as potassium carbonate or sodium tert-butoxide.
  • Reductive Amination Approach:

    • Condensation of 6-formylpyridin-2-yl morpholine with 2-(trifluoromethyl)benzylamine followed by reduction using a mild reducing agent.
    • Suitable reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, or borane complexes.
    • Solvents: Organic solvents such as methanol or dichloromethane.
    • Temperature: Ambient to moderate heating (20–70 °C).

Representative One-Step Reductive Amination (From Patent Literature)

A convergent and efficient one-step reductive amination process is described for similar morpholine derivatives:

  • Procedure:

    • React 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole in an organic solvent.
    • Add a reducing agent such as sodium triacetoxyborohydride or borane-triethylamine complex.
    • Stir at room temperature or slightly elevated temperature until completion.
  • Advantages:

    • Avoids multi-step sequences and high-temperature cyclizations.
    • Provides high yields and purity.
  • Reducing Agents:

    • Sodium triacetoxyborohydride
    • Borane complexes (e.g., borane-triethylamine)
    • Sodium cyanoborohydride
    • Lithium aluminum hydride (less common due to harshness)

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Morpholine substitution 2-Chloropyridine + Morpholine, Pd2(dba)3, XantPhos, t-BuONa, toluene 90–110 °C, 12 h 80–90 Buchwald-Hartwig amination
6-Position benzylation 6-Bromo-2-(morpholin-4-yl)pyridine + 2-(trifluoromethyl)benzyl boronic acid, Pd catalyst, base 80–110 °C, 12 h 70–85 Suzuki coupling
Reductive amination 6-Formylpyridin-2-yl morpholine + 2-(trifluoromethyl)benzylamine + NaBH(OAc)3 20–70 °C, 12 h 75–90 Mild reducing conditions, high selectivity
One-step reductive amination* Morpholine derivative + aldehyde + NaBH(OAc)3 or borane complex Room temp to 50 °C 80–95 Patent method, efficient and convergent

*Adapted from related morpholine compound synthesis patent data.

Research Findings and Notes

  • The palladium-catalyzed amination and cross-coupling reactions are well-established methods for functionalizing pyridine derivatives with morpholine and benzyl groups, providing high regioselectivity and yield.
  • Reductive amination offers a straightforward route to introduce the benzyl substituent on the pyridine ring, especially when starting from aldehyde precursors.
  • Selection of reducing agent is critical for avoiding over-reduction or side reactions; sodium triacetoxyborohydride is preferred for its mildness and selectivity.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel chromatography or preparative HPLC to achieve high purity.
  • Reaction monitoring by LC-MS and NMR spectroscopy confirms completion and structural integrity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine is being explored as a potential drug candidate due to its pharmacological properties. The trifluoromethyl group increases metabolic stability and bioavailability, making it an attractive scaffold for drug design. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and infectious diseases .

Agrochemical Development

This compound has applications in the development of agrochemicals. Due to its ability to interact with biological systems, it can be utilized in creating herbicides or pesticides that target specific pathways in plants or pests. The trifluoromethyl moiety is known for enhancing the efficacy and selectivity of agrochemical agents .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it useful in creating derivatives with tailored properties.

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed promising cytotoxic effects, indicating that modifications to the core structure could enhance potency against specific cancer types.

Case Study 2: Agrochemical Efficacy

Research on agrochemical applications demonstrated that formulations containing this compound exhibited improved effectiveness in controlling pest populations compared to traditional agents. Field trials indicated a significant reduction in pest resistance due to the unique action mechanism provided by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and morpholine moieties can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Electron-Withdrawing vs. Hydrophobic Groups

  • The target compound’s benzyl-CF₃ group enhances hydrophobicity compared to the hydrazinyl and nitro groups in 4-[6-Hydrazinyl...morpholine] . This difference may favor passive membrane permeability in drug delivery.

Bioavailability and Solubility

  • The hydrochloride salt in 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride improves aqueous solubility compared to the free base form of the target compound .
  • Piperazine-containing analogs (e.g., 4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine) may exhibit extended half-lives due to reduced metabolic clearance from the flexible linker .

Reactivity and Binding Modes

  • Hydrazinyl and nitro groups in 4-[6-Hydrazinyl...morpholine] could enable covalent interactions with biological targets, unlike the non-reactive benzyl-CF₃ group in the target compound .
  • Quinoxaline derivatives like Y22 may exhibit stronger π-π stacking due to planar aromatic systems, whereas the pyridine-morpholine scaffold offers conformational flexibility .

Biological Activity

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine, with the CAS number 1361114-74-0, is an organic compound characterized by a trifluoromethyl group attached to a benzyl-pyridine moiety, further linked to a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a pharmacological agent and its applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C17H17F3N2OC_{17}H_{17}F_{3}N_{2}O, with a molecular weight of approximately 322.33 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and stability, which are critical for biological activity.

PropertyValue
Molecular Formula C17H17F3N2O
Molecular Weight 322.33 g/mol
CAS Number 1361114-74-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the pyridine and morpholine components can interact with enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating significant cytotoxicity .
  • Antidiabetic Potential : Morpholine derivatives have been explored for their antidiabetic effects, showing promise as inhibitors of α-glucosidases, which are involved in carbohydrate metabolism .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit various enzymes, including deubiquitinases, which are relevant in cancer therapy .

Case Study 1: Anticancer Properties

In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the morpholine structure could enhance anticancer activity against multiple tumor cell lines. For example, certain derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells, indicating potent activity .

Case Study 2: Antidiabetic Effects

Another investigation focused on the antidiabetic properties of morpholine derivatives highlighted that specific modifications could lead to significant inhibition of α-glucosidases, suggesting therapeutic potential for managing diabetes .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is essential.

CompoundBiological ActivityIC50 Value (µM)
This compoundAnticancer~2.76
2-(Pyridin-2-yl)morpholineAntidiabeticNot specified
1,2,4-Oxadiazole DerivativesAnticancer, Anti-inflammatoryVaries

Q & A

Q. What are the recommended synthetic routes for preparing 2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Pathway: A plausible route involves coupling a trifluoromethyl-substituted benzyl halide with a pyridine precursor, followed by morpholine ring formation. For example, describes morpholine incorporation via acylation of thiazol-2-ylamines with chloroacetyl chloride, suggesting similar strategies could be adapted for this compound .
  • Intermediate Characterization: Use NMR (¹H/¹³C, ¹⁹F for trifluoromethyl groups) and LC-MS to verify structural intermediates. X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or regioselectivity .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is essential, as commercial standards often specify purity levels (e.g., highlights 95% purity for related compounds) .
  • Structural Confirmation: FT-IR for functional groups (e.g., morpholine C-O-C stretch), mass spectrometry for molecular ion ([M+H]⁺), and elemental analysis for empirical formula validation.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the trifluoromethyl group into the benzylpyridine-morpholine scaffold?

Methodological Answer:

  • Solvent/Catalyst Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility of fluorinated intermediates. Catalysts like Cu(I) or Pd(0) may enhance coupling efficiency, as fluorinated pyridines often require metal-mediated reactions (see for fluoropyridine synthesis strategies) .
  • Temperature Control: Fluorinated intermediates (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl methanol in ) may decompose above 100°C; use low-temperature protocols (<80°C) for stability .

Q. What strategies are recommended for resolving contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardization of Assays: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability. emphasizes reproducibility in pharmacological studies .
  • Compound Integrity Checks: Re-test synthesized batches using identical analytical methods (e.g., HPLC retention time matching in ) to rule out degradation .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to target proteins?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict interactions between the trifluoromethyl-benzyl group and hydrophobic pockets in target proteins.
  • QSAR Analysis: Corporate substituent effects (e.g., electron-withdrawing fluorine atoms in ) into quantitative structure-activity relationship models to prioritize synthetic targets .

Q. What experimental approaches are suitable for studying the metabolic stability of this compound in vitro?

Methodological Answer:

  • Hepatic Microsome Assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Include NADPH cofactor to assess cytochrome P450-mediated metabolism.
  • Metabolite Identification: Use high-resolution MS/MS to detect phase I/II metabolites, guided by structural analogs in (e.g., fluorinated amino acid derivatives) .

Data-Driven Considerations

  • Thermal Stability: Fluorinated compounds (e.g., ’s 6-fluoro-2-(trifluoromethyl)pyridin-3-yl methanol) often exhibit high thermal resistance, suggesting stability studies should include TGA/DSC .
  • Toxicity Screening: Prioritize Ames tests and hERG channel binding assays early in development, as trifluoromethyl groups may influence off-target effects (see ’s emphasis on safety profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Reactant of Route 2
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.